molecular formula C7H11IN2O B2936831 (5-Iodo-1-propylpyrazol-3-yl)methanol CAS No. 2226183-17-9

(5-Iodo-1-propylpyrazol-3-yl)methanol

Cat. No.: B2936831
CAS No.: 2226183-17-9
M. Wt: 266.082
InChI Key: ILKAXXOPJFLMMT-UHFFFAOYSA-N
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Description

(5-Iodo-1-propylpyrazol-3-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, characterized by the presence of an iodine atom at the 5-position and a propyl group at the 1-position of the pyrazole ring, along with a methanol group at the 3-position, exhibits interesting chemical and biological properties.

Chemical Reactions Analysis

(5-Iodo-1-propylpyrazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into different reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

(5-Iodo-1-propylpyrazol-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Iodo-1-propylpyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar compounds to (5-Iodo-1-propylpyrazol-3-yl)methanol include other pyrazole derivatives, such as:

  • (5-Bromo-1-propylpyrazol-3-yl)methanol
  • (5-Chloro-1-propylpyrazol-3-yl)methanol
  • (5-Fluoro-1-propylpyrazol-3-yl)methanol

These compounds share similar structural features but differ in the halogen atom present at the 5-position. The presence of different halogens can influence the compound’s reactivity, stability, and biological activity, making this compound unique in its specific applications and effects .

Properties

IUPAC Name

(5-iodo-1-propylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-2-3-10-7(8)4-6(5-11)9-10/h4,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKAXXOPJFLMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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